molecular formula C9H8FN3O2S B6176931 1-(4-fluorophenyl)-1H-pyrazole-4-sulfonamide CAS No. 1249571-85-4

1-(4-fluorophenyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B6176931
CAS No.: 1249571-85-4
M. Wt: 241.2
InChI Key:
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Description

1-(4-Fluorophenyl)-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of sulfonamides It features a pyrazole ring substituted with a fluorophenyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-1H-pyrazole-4-sulfonamide typically involves the reaction of 4-fluorophenylhydrazine with a suitable sulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The general reaction conditions include the use of a base such as triethylamine or sodium hydroxide, and the reaction is often carried out in an organic solvent like dichloromethane or ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Products may include sulfonic acids or sulfoxides.

    Reduction: Products may include amines or alcohols.

    Substitution: Products depend on the nucleophile used, such as sulfonamide derivatives.

Scientific Research Applications

1-(4-Fluorophenyl)-1H-pyrazole-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The fluorophenyl group enhances its binding affinity through hydrophobic interactions, while the sulfonamide group can form hydrogen bonds with amino acid residues in the target protein .

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-1H-pyrazole-3-sulfonamide
  • 1-(4-Fluorophenyl)-1H-pyrazole-5-sulfonamide
  • 4-Fluoroamphetamine

Comparison: 1-(4-Fluorophenyl)-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted applications .

Properties

CAS No.

1249571-85-4

Molecular Formula

C9H8FN3O2S

Molecular Weight

241.2

Purity

95

Origin of Product

United States

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